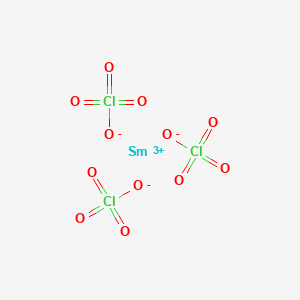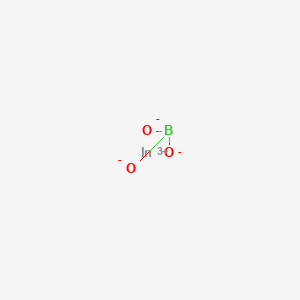
Samarium(3+);triperchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(3+);triperchlorate, also known as samarium(III) perchlorate, is an inorganic compound with the chemical formula Sm(ClO₄)₃. It is a white solid that is highly soluble in water and ethanol. This compound is notable for its use in various chemical reactions and its role in scientific research due to its unique properties as a rare earth metal compound .
Wissenschaftliche Forschungsanwendungen
Samarium(3+);triperchlorate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Samarium(3+);triperchlorate is investigated for its potential use in radiopharmaceuticals for cancer treatment.
Vorbereitungsmethoden
Samarium(3+);triperchlorate can be synthesized through the reaction of perchloric acid with samarium(III) oxide. The reaction typically proceeds as follows:
Sm2O3+6HClO4→2Sm(ClO4)3+3H2O
The hydrate form of samarium(3+);triperchlorate can be precipitated from the solution and then dehydrated using dichlorine hexoxide to obtain the anhydrous form . Industrial production methods often involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Samarium(3+);triperchlorate undergoes various types of chemical reactions, including:
Oxidation: Samarium(3+);triperchlorate can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: In the presence of suitable ligands, samarium(3+);triperchlorate can undergo substitution reactions to form coordination complexes.
Common reagents used in these reactions include ammonium thiocyanate and 1-butyl-3-methylimidazolium thiocyanate in absolute ethanol, which can lead to the formation of ionic liquids . Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which samarium(3+);triperchlorate exerts its effects involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical or biological outcomes. For example, in radiopharmaceutical applications, samarium compounds target bone tissues and deliver localized radiation to treat cancerous lesions .
Vergleich Mit ähnlichen Verbindungen
Samarium(3+);triperchlorate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Similar in terms of the +3 oxidation state but differs in its reactivity and solubility.
Samarium(III) nitrate (Sm(NO₃)₃): Another +3 oxidation state compound with different applications in catalysis and materials science.
Samarium(III) oxide (Sm₂O₃): Used primarily in ceramics and glass production, with distinct physical and chemical properties compared to samarium(3+);triperchlorate.
These comparisons highlight the unique properties of samarium(3+);triperchlorate, particularly its solubility and reactivity in forming coordination complexes.
Eigenschaften
CAS-Nummer |
13569-60-3 |
|---|---|
Molekularformel |
Cl3H2O13Sm |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
samarium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sm/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
ONSMNAINZIBBGR-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Kanonische SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















